molecular formula C24H34O5 B15128697 5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B15128697
M. Wt: 402.5 g/mol
InChI Key: AXTYMYOHGWVSQN-UHFFFAOYSA-N
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Description

19-Hydroxybufalin is a naturally occurring bufadienolide, a type of steroid compound derived from the skin of toads. It is known for its potent biological activities, particularly its antitumor effects. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, especially in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Hydroxybufalin typically involves the extraction of bufadienolides from toad skin, followed by chemical modification. The process includes several steps such as oxidation, reduction, and hydroxylation to introduce the hydroxyl group at the 19th position. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of 19-Hydroxybufalin is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

19-Hydroxybufalin undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 19-Hydroxybufalin, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cell signaling pathways and cellular processes.

    Medicine: Explored for its antitumor properties, particularly in the treatment of non-small cell lung cancer. .

Mechanism of Action

19-Hydroxybufalin exerts its effects primarily through the Wnt/β-catenin signaling pathway. It inhibits the proliferation of cancer cells by downregulating key molecules such as CyclinD1, c-Myc, and β-catenin. Additionally, it promotes apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

19-Hydroxybufalin is structurally similar to other bufadienolides, including:

  • Bufalin
  • Telocinobufagin
  • Hellebrigenol
  • Gamabufotalin
  • Arenobufagin
  • Resibufogenin

Uniqueness

What sets 19-Hydroxybufalin apart from these similar compounds is its specific hydroxylation at the 19th position, which may contribute to its unique biological activities and therapeutic potential .

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

5-[3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3

InChI Key

AXTYMYOHGWVSQN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO

Origin of Product

United States

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